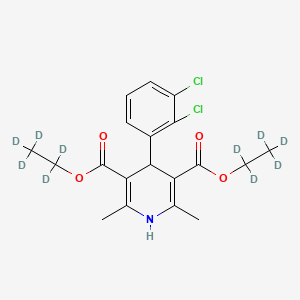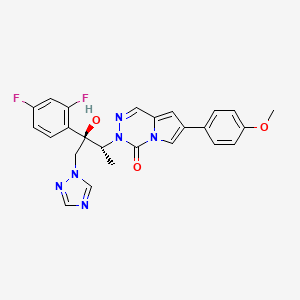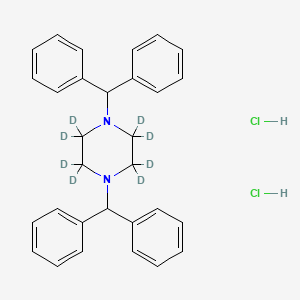
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) is a deuterated derivative of 1,4-Bis(benzhydryl)piperazine, which is a labeled impurity of Cinnarizine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, metabolic research, and environmental studies.
Méthodes De Préparation
The synthesis of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) involves the deuteration of 1,4-Bis(benzhydryl)piperazine. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the complete incorporation of deuterium . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on maintaining high purity and yield .
Analyse Des Réactions Chimiques
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) has several scientific research applications:
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used to study the environmental fate and transport of chemicals.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Mécanisme D'action
The mechanism of action of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling that allows for detailed tracking and analysis in various biological systems. This isotopic labeling helps in understanding the compound’s distribution, metabolism, and excretion in the body.
Comparaison Avec Des Composés Similaires
1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) can be compared with other similar compounds such as:
1,4-Bis(benzhydryl)piperazine: The non-deuterated version of the compound.
1,4-Bis(diphenylmethyl)piperazine-d8 Hydrochloride: Another deuterated derivative with similar properties.
4-Benzhydryl-1-piperazineethanol Dihydrochloride: A related compound with different functional groups.
The uniqueness of 1,4-Bis(benzhydryl)piperazine-d8 (dihydrochloride) lies in its deuterium labeling, which provides enhanced stability and allows for more precise studies in various research fields.
Propriétés
Formule moléculaire |
C30H32Cl2N2 |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
1,4-dibenzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
InChI |
InChI=1S/C30H30N2.2ClH/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h1-20,29-30H,21-24H2;2*1H/i21D2,22D2,23D2,24D2;; |
Clé InChI |
ALKLMMFQMTYXJK-UARLNJBLSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H].Cl.Cl |
SMILES canonique |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


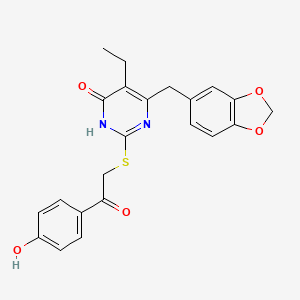
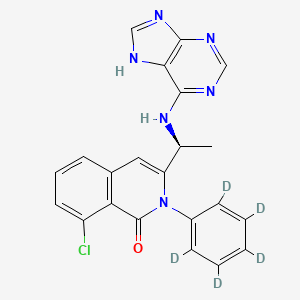
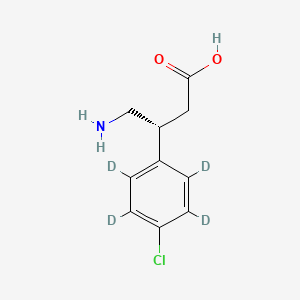

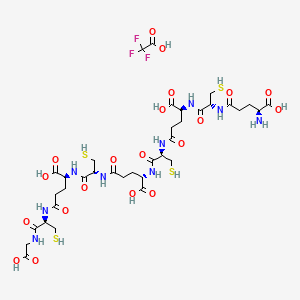
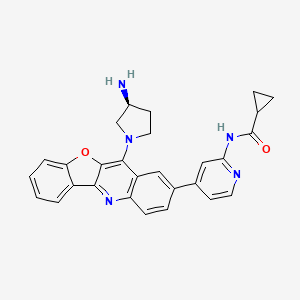

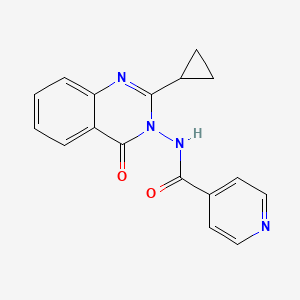
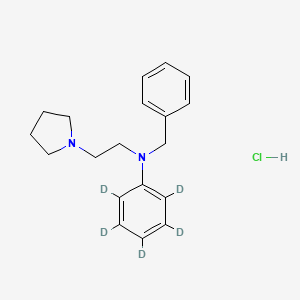
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
